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Compound of Interest

Compound Name: AH13

Cat. No.: B15593585

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific antibody identifier "AH13" could not be located in publicly available
resources. Therefore, these application notes and protocols are based on the principles of
Western blot analysis for Src phosphorylation using a representative, well-characterized
antibody targeting the activating phosphorylation site of Src (Tyrosine 416, equivalent to
Tyrosine 419 in human Src). Researchers should always consult the datasheet for the specific
antibody being used.

Introduction

The Src family of non-receptor tyrosine kinases are crucial regulators of a wide array of cellular
processes, including proliferation, survival, migration, and angiogenesis.[1][2] Aberrant
activation of Src is a common feature in many human cancers, making it a significant target for
therapeutic intervention.[2] The activity of Src kinases is tightly regulated by phosphorylation.
Phosphorylation at Tyrosine 416 (Tyr416) within the activation loop is a hallmark of Src
activation, leading to a conformational change that enhances its catalytic activity.[1][3] In
contrast, phosphorylation at Tyrosine 527 in the C-terminal tail by C-terminal Src kinase (Csk)
maintains Src in an inactive state.[1][3]

Western blotting is a fundamental technique used to detect and quantify the levels of
phosphorylated Src (p-Src) in cell lysates and tissue samples. This method allows for the
assessment of Src activation in response to various stimuli or the efficacy of Src inhibitors. This
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document provides a detailed protocol for the analysis of Src phosphorylation at Tyr416 using a
phospho-specific antibody.

Src Signaling Pathway

Src kinases are key signaling nodes that are activated by a variety of upstream signals,
including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and
integrins.[2][4] Once activated, Src can phosphorylate a multitude of downstream substrates,
initiating signaling cascades that influence cellular behavior.[5] Key downstream pathways
include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3 pathways.[5]
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Src Signaling Pathway Overview

Quantitative Data Presentation

The following tables provide representative quantitative data for a typical phospho-Src (Tyr416)
antibody. Note that optimal dilutions and concentrations should be determined empirically for
each specific antibody and experimental system.
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Table 1: Recommended Antibody Dilutions

Recommended Starting

Application L Dilution Range
Dilution

Western Blot (WB) 1:1000 1:500 - 1:2000

Immunohistochemistry (IHC) 1:200 1:100 - 1:500

Immunofluorescence (IF) 1:200 1:100 - 1:500

Table 2: Reagent and Buffer Composition

Reagent/Buffer Composition

50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1%
Lysis Buffer (RIPA) NP-40, 0.5% sodium deoxycholate, 0.1% SDS,

protease and phosphatase inhibitors

250 mM Tris-HCI (pH 6.8), 8% SDS, 40%
4x Laemmli Sample Buffer glycerol, 0.02% bromophenol blue, 20% [3-

mercaptoethanol (added fresh)

Transfer Buffer (Wet) 25 mM Tris, 192 mM glycine, 20% methanol

5% (w/v) Bovine Serum Albumin (BSA) in Tris-

Blocking Buffer ) )
Buffered Saline with 0.1% Tween-20 (TBST)

Primary Antibody Dilution Buffer 5% (w/v) BSAin TBST

Secondary Antibody Dilution Buffer 5% (w/v) non-fat dry milk in TBST

Experimental Protocols

This section provides a detailed methodology for Western blot analysis of Src phosphorylation.

Experimental Workflow
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Western Blot Workflow for p-Src Analysis
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Step-by-Step Protocol

1. Cell Lysis and Protein Extraction

Culture cells to the desired confluency and apply experimental treatments.

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the soluble protein fraction.

. Protein Quantification

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA
or Bradford assay) to ensure equal loading.

. Sample Preparation

Normalize the protein concentration of all samples with lysis buffer.
Add 4x Laemmli sample buffer to a final concentration of 1x.

Boil the samples at 95-100°C for 5 minutes to denature the proteins.
. SDS-PAGE

Load equal amounts of protein (typically 20-30 ug) per lane onto an SDS-polyacrylamide gel
(e.g., 10% resolving gel).

Run the gel at a constant voltage until the dye front reaches the bottom.

. Protein Transfer
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Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or
nitrocellulose membrane. A wet transfer system is recommended for optimal transfer
efficiency.

. Immunoblotting

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with
gentle agitation to prevent non-specific antibody binding.[6]

Primary Antibody Incubation: Incubate the membrane with the primary antibody against
phospho-Src (Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[6]

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove
unbound primary antibody.

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish
peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for
1 hour at room temperature.

Final Washes: Wash the membrane three times for 10 minutes each with TBST.
. Detection and Analysis

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane
according to the manufacturer's instructions.

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be
stripped and re-probed with an antibody against total Src and/or a loading control protein
(e.g., B-actin or GAPDH).

. Data Analysis
Quantify the band intensities using densitometry software.

Normalize the phospho-Src signal to the total Src signal and/or the loading control to
determine the relative level of Src phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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